D-Alanine beta-naphthylamide hydrochloride
Beschreibung
The exact mass of the compound D-Alanine beta-naphthylamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality D-Alanine beta-naphthylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alanine beta-naphthylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R)-2-amino-N-naphthalen-2-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRRMRLNYQNOZ-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201984-32-9 | |
| Record name | 201984-32-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
D-Alanine beta-naphthylamide hydrochloride CAS number and molecular weight
Technical Monograph: D-Alanine beta-Naphthylamide Hydrochloride
Part 1: Executive Summary
D-Alanine beta-naphthylamide hydrochloride (H-D-Ala-βNA · HCl) is a specialized fluorogenic and chromogenic substrate used primarily in enzymology and bacteriology. Unlike its L-isomer counterpart—which is a standard reagent for detecting L-alanine aminopeptidase (APN) in clinical and microbiological settings—the D-isomer is specifically designed to assay D-aminopeptidase activity. This activity is critical for studying bacterial cell wall metabolism, specifically the turnover of D-alanine residues in peptidoglycan, and for differentiating bacterial species possessing stereospecific aminopeptidases, such as Bacillus subtilis and Ochrobactrum anthropi.
Part 2: Chemical Identity & Physicochemical Properties
Table 1: Chemical Specifications
| Property | Detail |
| Chemical Name | D-Alanine beta-naphthylamide hydrochloride |
| Synonyms | (R)-2-Amino-N-(naphthalen-2-yl)propanamide HCl; H-D-Ala-βNA[1][2] · HCl |
| CAS Number | 201984-32-9 (Specific to D-isomer HCl) |
| Molecular Weight | 250.72 g/mol |
| Molecular Formula | C₁₃H₁₄N₂O · HCl |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
| Storage Conditions | -20°C, desiccated, protected from light |
| Purity Grade | ≥98% (HPLC/TLC) |
Figure 1: Chemical Structure & Stereochemistry
Caption: Structural composition of D-Alanine beta-naphthylamide HCl. The amide bond connecting the D-alanine and naphthyl group is the target for enzymatic hydrolysis.
Part 3: Mechanism of Action
The utility of D-Alanine beta-naphthylamide relies on the stereospecific hydrolysis catalyzed by D-aminopeptidases . These enzymes are distinct from the ubiquitous L-aminopeptidases found in mammalian tissue.
-
Substrate Recognition : The enzyme active site recognizes the N-terminal D-alanine residue.
-
Hydrolysis : The amide bond is cleaved, releasing free D-alanine and 2-naphthylamine (beta-naphthylamine).
-
Detection :
-
Fluorometric : 2-Naphthylamine is naturally fluorescent (Ex: ~340 nm, Em: ~410 nm).
-
Colorimetric : 2-Naphthylamine reacts with a diazonium salt (e.g., Fast Garnet GBC or Fast Blue B) to form a brightly colored azo dye (red/purple), allowing for visual or spectrophotometric quantification.
-
Figure 2: Enzymatic Assay Workflow
Caption: Reaction pathway for D-aminopeptidase assay. The release of 2-naphthylamine enables dual-mode detection (fluorescence or colorimetric azo-coupling).
Part 4: Applications in Research & Diagnostics
Bacterial Cell Wall Metabolism
Bacterial peptidoglycan contains D-amino acids (D-Ala, D-Glu). Enzymes that metabolize these residues are crucial for cell wall remodeling and antibiotic resistance (e.g., vancomycin resistance involves D-Ala-D-Lac precursors). D-Alanine beta-naphthylamide serves as a probe for:
-
D-Aminopeptidase : Found in Bacillus subtilis and Ochrobactrum anthropi, this enzyme scavenges D-alanine from the environment or cell wall debris.
-
Stereospecificity Studies : Differentiating enzymes that strictly hydrolyze D-isomers from those with dual specificity (e.g., certain alkaline phosphatases or esterases).
Microbial Identification
While L-Alanine beta-naphthylamide is standard for identifying Listeria species (where L. monocytogenes is typically negative for arylamidase activity), the D-isomer is used to identify bacteria with specialized D-amino acid metabolic pathways.
-
Positive Control : Ochrobactrum anthropi (High D-aminopeptidase activity).
-
Negative Control : E. coli (typically lacks specific D-aminopeptidase activity for this substrate).
Part 5: Experimental Protocol (Colorimetric Assay)
Objective : Quantification of D-aminopeptidase activity in bacterial lysates.
Reagents:
-
Substrate Stock : 10 mM D-Alanine beta-naphthylamide HCl in methanol.
-
Buffer : 0.1 M Tris-HCl, pH 8.0 (Optimal for most bacterial aminopeptidases).
-
Developer : 1 mg/mL Fast Garnet GBC salt in 1 M Acetate buffer (pH 4.0).
Procedure:
-
Preparation : Dilute Substrate Stock to 1 mM in Tris-HCl buffer.
-
Incubation :
-
Add 100 µL of bacterial lysate/enzyme solution to a microplate well.
-
Add 100 µL of 1 mM Substrate solution.
-
Incubate at 37°C for 30–60 minutes.
-
-
Termination & Development :
-
Add 100 µL of Developer solution.
-
Allow color to develop for 5–10 minutes at room temperature.
-
-
Measurement :
-
Read Absorbance at 520 nm .
-
Compare against a standard curve of 2-naphthylamine.
-
Validation Check (Self-Validating System):
-
Blank Control : Buffer + Substrate (No Enzyme). Must remain colorless.
-
Positive Control : Purified D-aminopeptidase or O. anthropi lysate. Must turn red.
-
Specificity Check : Run a parallel assay with L-Alanine beta-naphthylamide. A true D-aminopeptidase will show high activity with D-Ala and negligible activity with L-Ala.[3]
Part 6: Safety & Handling (Critical)
Hazard Warning : The hydrolysis product, 2-naphthylamine (beta-naphthylamine) , is a potent human carcinogen. While the substrate (D-Ala-beta-NA) is less volatile, it releases the carcinogen upon enzymatic cleavage.
-
Handling : Always use within a Class II Biosafety Cabinet or Fume Hood.
-
PPE : Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Disposal : All reaction mixtures must be treated as hazardous carcinogenic waste. Do not dispose of down the drain. Incineration is the preferred disposal method.
-
Alternative : Where possible, consider using 4-methoxy-beta-naphthylamide (less carcinogenic) or AMC (7-amino-4-methylcoumarin) derivatives if the specific enzyme tolerates the different leaving group.
References
-
Asano, Y., et al. (1989). "A New D-Aminopeptidase from Ochrobactrum anthropi." Journal of Biological Chemistry. Link
-
Sigma-Aldrich. "DL-Alanine beta-naphthylamide hydrochloride Product Specification." (Reference for physicochemical baseline). Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13828544: D-Alanine beta-naphthylamide hydrochloride." Link
-
CymitQuimica. "DL-Alanine-beta-naphthylamide hydrochloride Safety Data." Link
-
GenPrice. "D-Alanine beta-naphthylamide hydrochloride CAS 201984-32-9." Link
Sources
Safety and Handling of D-Alanine Beta-Naphthylamide Hydrochloride
Technical Guide for Researchers & Drug Development Professionals
Executive Summary: The Latent Hazard
D-Alanine beta-naphthylamide hydrochloride (D-Ala-
While the salt form itself exhibits low volatility, it is a prodrug-like carrier of a potent Group 1 Carcinogen. Upon enzymatic hydrolysis, it releases
This guide deviates from standard safety data sheets by focusing on the lifecycle of the compound in the assay : from benign solid salt to the release of a toxic aromatic amine during experimentation.
Chemical Identity & Mechanism of Action
Core Identifiers
| Property | Detail |
| Chemical Name | D-Alanine |
| CAS Number | 201984-32-9 (D-form HCl) / 74144-49-3 (DL-form) |
| Molecular Formula | |
| Solubility | Soluble in water, ethanol; slightly soluble in methanol. |
| Appearance | White to off-white crystalline powder. |
The Hydrolysis Pathway (The Hazard Generator)
The utility of D-Ala-
Figure 1: Enzymatic hydrolysis pathway showing the liberation of the carcinogenic byproduct
Toxicological Profile: The Beta-Naphthylamine Risk
The parent compound (D-Ala-
-
Carcinogenicity:
-Naphthylamine is an IARC Group 1 Carcinogen . -
Target Organ: Urinary Bladder.
-
Mechanism:
-
Absorbed
-naphthylamine is N-hydroxylated in the liver (CYP450). -
The N-hydroxy metabolite is glucuronidated and excreted into the urine.
-
In the acidic environment of the bladder, the glucuronide is hydrolyzed, regenerating the reactive N-hydroxy species.
-
This species binds covalently to DNA, causing mutations that lead to bladder cancer.
-
Critical Insight: Treat all reaction mixtures (post-assay) as solutions of a known carcinogen, not just as chemical waste.
Operational Protocol & Hierarchy of Controls
Engineering Controls (Primary Defense)
-
Weighing: Must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration. Use an anti-static gun to prevent powder dispersal.
-
Solution Prep: Dissolve the solid immediately within the hood. Once in solution, the risk of inhalation drops, but the risk of cutaneous absorption increases.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Silver Shield (Laminate) for prolonged handling.
-
Rationale: Aromatic amines can permeate standard latex and thin nitrile.
-
-
Respiratory: If weighing outside a hood (strictly prohibited), a full-face respirator with P100 cartridges is required.
-
Clothing: Tyvek lab coat or disposable sleeve covers to prevent wrist exposure.
Experimental Workflow Safety
Figure 2: Operational workflow emphasizing the chemical deactivation step prior to disposal.[1]
Decontamination & Waste Disposal
Standard disposal often overlooks the specific stability of aromatic amines. For high-volume users, chemical deactivation in situ is recommended before handing off to waste management.
Validated Chemical Destruction Method
The most effective method for destroying aromatic amines (like
Protocol:
-
Preparation: For every 100 mL of waste solution (containing approx. 50 mg of amine), prepare a destruction mixture.
-
Reagents:
-
0.2 M Potassium Permanganate (
)[2] -
1.0 M Sulfuric Acid (
)
-
-
Procedure:
-
Add 10 mL of 1.0 M
to the waste. -
Slowly add 5 mL of 0.2 M
. -
Stir and allow to stand for 8 hours (or overnight).
-
Note: The purple color should persist. If it turns brown/clear, add more
.
-
-
Neutralization: Decolorize with Sodium Metabisulfite or Ascorbic Acid before final pH adjustment.
-
Validation: This method achieves >99% destruction of 2-naphthylamine [1].[2]
Spill Cleanup
-
Solid Spill: Do not dry sweep. Cover with wet paper towels (water/ethanol) to prevent dust. Scoop into a biohazard bag.
-
Liquid Spill: Absorb with vermiculite or chem-pads. Wipe the surface with the
solution described above, allow to sit for 15 minutes, then rinse with water.
References
-
Destruction of Aromatic Amines in Laboratory Wastes Through Oxidation with Potassium Permanganate/Sulfuric Acid. American Industrial Hygiene Association Journal, 46(4).[2] Link
-
2-Naphthylamine: Carcinogen Profile. National Toxicology Program (NTP) Report on Carcinogens.[3]Link
-
IARC Monograph on Beta-Naphthylamine. International Agency for Research on Cancer.Link
-
PubChem Compound Summary: D-Alanine beta-naphthylamide hydrochloride. National Center for Biotechnology Information.Link
-
OSHA Standard 1910.1003 - 13 Carcinogens. Occupational Safety and Health Administration.[4]Link
Sources
Methodological & Application
Application Note: D-Alanine Beta-Naphthylamide Assay for Bacterial D-Stereospecific Aminopeptidase Activity
This Application Note and Protocol is designed for researchers investigating bacterial peptidoglycan metabolism, antibiotic resistance mechanisms (specifically VanX-type activity), and taxonomic differentiation of non-fermenting Gram-negative bacteria.
Abstract & Scientific Rationale
The D-Alanine Beta-Naphthylamide (D-Ala-BNA) assay is a specialized enzymatic test designed to detect D-stereospecific aminopeptidase (EC 3.4.11.19) activity. Unlike the standard L-Alanine aminopeptidase test (used routinely to distinguish Gram-negative from Gram-positive bacteria), this assay targets enzymes capable of hydrolyzing N-terminal D-amino acids.
Clinical & Research Significance:
-
Antibiotic Resistance Research: D-stereospecific peptidases share structural homology with Penicillin-Binding Proteins (PBPs) and
-lactamases. Enzymes such as the VanX dipeptidase (essential for Vancomycin resistance in Enterococcus) cleave D-Ala-D-Ala bonds.[1][2][3][4] While VanX is a dipeptidase, D-Ala-BNA serves as a critical model substrate for characterizing novel D-specific exopeptidases in resistant isolates. -
Taxonomic Identification: High D-aminopeptidase activity is a hallmark of Ochrobactrum anthropi (formerly Achromobacter or Brucella), distinguishing it from other non-fermenting Gram-negative rods like Pseudomonas (which may show activity but typically lower or specific to
-alanine) and Alcaligenes. -
Peptidoglycan Metabolism: Bacteria utilize D-alanine for cell wall cross-linking. This assay helps quantify the activity of recycling enzymes that scavenge D-amino acids from the environment.
Critical Safety Warning (HSE Mandate)
-Naphthylamine Hazard: The hydrolysis product of this assay,-
Engineering Controls: All steps involving the addition of the substrate and the development reagent MUST be performed in a certified Class II Biosafety Cabinet or Chemical Fume Hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Disposal: All liquid and solid waste must be segregated into "Carcinogenic/Cytotoxic Waste" containers and incinerated according to institutional EHS protocols. Do not pour down the drain.
Assay Principle
The assay utilizes a synthetic chromogenic substrate, D-Alanine-
-
Hydrolysis: Bacterial D-aminopeptidase hydrolyzes the amide bond, releasing free D-Alanine and
-naphthylamine. -
Coupling: The colorless
-naphthylamine reacts with a diazonium salt (Fast Blue B or Fast Garnet GBC) to form an insoluble, brightly colored azo dye precipitate.
Reaction Mechanism Diagram
Figure 1: Enzymatic hydrolysis of D-Ala-BNA followed by diazo coupling.
Materials & Reagents
| Component | Specification | Storage |
| Substrate | D-Alanine- | -20°C, Desiccated |
| Buffer | 0.1 M Tris-HCl or Phosphate Buffer, pH 8.0 | 4°C |
| Coupling Reagent | Fast Blue B Salt (o-dianisidine tetrazotized) | -20°C, Dark |
| Solvent | Dimethylformamide (DMF) or Methanol | Room Temp (Flammables cabinet) |
| Positive Control | Ochrobactrum anthropi (ATCC 49188) | -80°C Glycerol Stock |
| Negative Control | Escherichia coli (ATCC 25922) | -80°C Glycerol Stock |
Detailed Experimental Protocol
Phase 1: Reagent Preparation
Prepare fresh reagents immediately prior to use to prevent auto-hydrolysis.
-
Substrate Stock Solution (0.02 M):
-
Dissolve 5 mg of D-Ala-
-naphthylamide HCl in 1 mL of sterile distilled water. -
Note: If solubility is poor, dissolve in 50 µL DMF first, then add water.
-
-
Coupling Reagent (0.2%):
-
Dissolve 10 mg of Fast Blue B salt in 5 mL of 0.1 M Tris-HCl (pH 8.0).
-
Critical: This solution is light-sensitive. Wrap the tube in aluminum foil. Use within 1 hour.
-
Phase 2: Inoculum Preparation
-
Culture test strains on Tryptic Soy Agar (TSA) or Blood Agar for 18–24 hours at 37°C.
-
Using a sterile loop, harvest sufficient biomass to prepare a dense suspension (McFarland 3.0–4.0) in 200 µL of 0.1 M Tris-HCl (pH 8.0) in a sterile microcentrifuge tube.
-
Why dense? Aminopeptidases are often intracellular or periplasmic. High biomass ensures sufficient enzyme concentration for rapid detection.
-
Phase 3: Assay Procedure[5]
-
Setup: Label three tubes: "Test", "Pos Ctrl", "Neg Ctrl".
-
Inoculation: Add 100 µL of the bacterial suspension to the respective tubes.
-
Substrate Addition: Add 100 µL of the Substrate Stock Solution to each tube.
-
Incubation: Incubate at 37°C for 1 to 4 hours .
-
Optimization:Ochrobactrum usually yields positive results within 1 hour. Weaker producers may require up to 4 hours. Do not exceed 24 hours to avoid non-specific chemical hydrolysis.
-
-
Development:
-
Move tubes to a fume hood.
-
Add 100 µL of the Coupling Reagent (Fast Blue B) .
-
Shake gently to mix.
-
Let stand for 5–10 minutes at room temperature.
-
Phase 4: Interpretation
| Result | Observation | Interpretation |
| Positive (+) | Deep Red / Orange color develops within 5 mins. | Organism produces D-stereospecific aminopeptidase.[5][6] |
| Negative (-) | Solution remains Yellow or Colorless .[7] | No detectable D-aminopeptidase activity. |
| Invalid | Control strains fail to show expected results. | Reagent degradation (check Substrate and Coupler). |
Workflow Diagram
Figure 2: Step-by-step workflow for the D-Ala-BNA assay.
Troubleshooting & Optimization
-
Weak Positive Signals: If the red color is faint, increase the inoculum density (McFarland 5.0) or extend incubation to 24 hours. However, extended incubation increases the risk of false positives due to spontaneous substrate hydrolysis. Always run a "Reagent Blank" (Substrate + Buffer, no bacteria) if incubating >4 hours.
-
Precipitate Formation: The azo dye is insoluble. Centrifuge the tube (10,000 x g for 1 min) to pellet the bacteria/dye complex. A red pellet confirms a positive reaction.
-
Alternative Substrates: For higher safety, D-Alanine-p-nitroanilide can be used. It releases p-nitroaniline (yellow) directly, eliminating the need for the carcinogenic coupling step. However, the color change (colorless to yellow) is less distinct than the red azo dye method.
References
-
Asano, Y., et al. (1989). "Properties of a novel D-stereospecific aminopeptidase from Ochrobactrum anthropi." Journal of Biological Chemistry. Link
-
Westley, J. W., et al. (1967). "Aminopeptidase Profiles of Various Bacteria." Applied Microbiology. Link
-
Fan, X., et al. (2007). "D-Alanine-D-Alanine Ligase as a Target for the Discovery of Novel Antibacterial Agents." Current Pharmaceutical Design. Link
-
Sigma-Aldrich. "Safety Data Sheet: DL-Alanine beta-naphthylamide hydrochloride." Link
Sources
- 1. Control of peptidoglycan synthesis in vancomycin-resistant enterococci: D,D-peptidases and D,D-carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vancomycin Resistance in Enterococci Due to Synthesis of Precursors Terminating in d-Alanyl-d-Serine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of amino acid substitutions in penicillin-binding proteins associated with adaptation to D-Ala-D-Lac in vancomycin-resistant Enterococcus faecalis [frontiersin.org]
- 4. InterPro [ebi.ac.uk]
- 5. Properties of a novel D-stereospecific aminopeptidase from Ochrobactrum anthropi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-stereospecific aminopeptidase - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: D-Alanine Beta-Naphthylamide for Listeria Identification
This Application Note provides a rigorous technical guide for the identification of Listeria monocytogenes using D-Alanine beta-naphthylamide (D-Ala-β-NA). This protocol serves as a definitive "negative selection" marker, distinguishing the pathogenic L. monocytogenes from the non-pathogenic L. innocua and other Listeria species.
Executive Summary
The accurate differentiation of Listeria monocytogenes (a human pathogen) from Listeria innocua (a non-pathogenic environmental commensal) is a critical control point in food safety and clinical diagnostics. While both species share similar morphological and biochemical traits (e.g., Gram-positive, catalase-positive, esculin hydrolysis), they differ in specific enzymatic profiles.
This protocol utilizes D-Alanine beta-naphthylamide to detect the presence of D-alanyl aminopeptidase (also referred to as arylamidase).
-
Non-pathogenic Listeria (e.g., L. innocua): Possess the enzyme; hydrolyze the substrate; yield a Positive colorimetric result.
-
Pathogenic L. monocytogenes: Lacks the specific enzyme activity; cannot hydrolyze the substrate; yields a Negative result.
This "DIM" (Differentiation of Innocua and Monocytogenes) test is a high-specificity exclusion assay.
Scientific Mechanism & Causality
The assay relies on the stereospecific enzymatic hydrolysis of an amino acid-arylamide bond. Unlike L-alanine aminopeptidases, which are ubiquitous across many bacterial genera, the D-alanyl aminopeptidase activity is systematically absent in L. monocytogenes.
Reaction Pathway[1][2]
-
Substrate Entry: D-Alanine-β-naphthylamide permeates the bacterial cell wall.
-
Enzymatic Cleavage: If D-alanyl aminopeptidase is present (L. innocua), it cleaves the amide bond, releasing free D-Alanine and β-naphthylamine .
-
Chromogenic Detection: The released β-naphthylamine reacts with a diazonium coupler (e.g., Fast Blue BB or Fast Garnet GBC) to form a stable, highly colored azo dye precipitate.
Pathway Diagram
Caption: Stereospecific hydrolysis of D-Ala-β-NA by D-alanyl aminopeptidase in non-pathogenic Listeria spp.
Materials & Reagents
Primary Reagents
| Reagent | Specification | Function |
| Substrate | D-Alanine beta-naphthylamide hydrochloride | Target for D-alanyl aminopeptidase. |
| Buffer | Tris-HCl (0.05 M, pH 7.5) or Phosphate Buffer | Maintains physiological pH for enzyme activity. |
| Developer | Fast Blue BB Salt (or Fast Garnet GBC) | Coupling agent for colorimetric detection. |
| Solvent | 2-Methoxyethanol (Methyl Cellosolve) | Solubilizer for the naphthylamide substrate. |
Control Strains
-
Positive Control: Listeria innocua (ATCC 33090) — Expected Result: Orange/Red .
-
Negative Control: Listeria monocytogenes (ATCC 19115) — Expected Result: Colorless/Yellow .
Experimental Protocol
A. Reagent Preparation[1][2][3]
-
Substrate Solution:
-
Dissolve 20 mg of D-Alanine beta-naphthylamide in 1 mL of 2-Methoxyethanol.
-
Dilute to 100 mL with 0.05 M Tris-HCl buffer (pH 7.5).
-
Storage: Store at 4°C in a dark/amber bottle. Stable for 2 weeks.
-
-
Developer Solution (Prepare Fresh):
-
Dissolve 5 mg of Fast Blue BB salt in 1 mL of 2-Methoxyethanol or distilled water.
-
Note: Diazo dyes are light-sensitive and unstable in solution. Prepare immediately before use.
-
B. Assay Procedure
-
Inoculation:
-
Using a sterile loop, harvest a heavy inoculum of the test colony (from a pure 18-24h culture on non-selective agar like TSA).
-
Emulsify the colony into 0.3 mL of the Substrate Solution in a small sterile test tube or microplate well.
-
Critical: Ensure the turbidity is high (> McFarland 2.0) for rapid enzyme detection.
-
-
Incubation:
-
Incubate the tubes at 37°C ± 1°C .
-
Duration: 2 to 4 hours. (Reaction may be visible as early as 1 hour for strong positives).
-
-
Development:
-
Add 1 drop (approx. 50 µL) of the Developer Solution .
-
Shake gently to mix.
-
Allow to stand at room temperature for 5 minutes.
-
-
Observation:
-
Observe the color change against a white background.
-
Data Interpretation & Analysis
The differentiation relies on the presence or absence of the azo-dye complex.
| Result | Observation | Interpretation | Representative Species |
| Positive (+) | Orange / Red color development | D-alanyl aminopeptidase Present | L. innocua, L. ivanovii, L. welshimeri, L. seeligeri |
| Negative (-) | Colorless / Yellow (Reagent color only) | D-alanyl aminopeptidase Absent | Listeria monocytogenes , L. grayi (variable) |
Logical Validation (Self-Check)
-
If Positive (+): The isolate is likely notL. monocytogenes.[1] It is likely a non-pathogenic environmental Listeria species.
-
If Negative (-): The isolate is presumptively L. monocytogenes (assuming the genus Listeria is already confirmed via Gram stain, catalase, and esculin).
-
Validation: A negative result here must be paired with a positive hemolysis test (CAMP test) to definitively confirm L. monocytogenes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Weak Positive (Pale Pink) | Low inoculum density or old culture. | Use a fresh 18-24h culture and increase inoculum turbidity (McFarland >3.0). |
| False Negative | Substrate degradation or incorrect pH. | Verify buffer pH is 7.5. Ensure substrate was stored in the dark. Run L. innocua control. |
| Precipitate in Reagent | Substrate insolubility. | Ensure 2-Methoxyethanol is used to dissolve the powder before adding buffer. |
| Rapid Color Fading | Instability of diazo complex. | Read results immediately (within 5-10 mins) after adding Fast Blue BB. |
References
-
Clark, A. G., & McLauchlin, J. (1997). Simple color tests based on an alanyl peptidase reaction which differentiate Listeria monocytogenes from other Listeria species.[2][3] Journal of Clinical Microbiology, 35(8), 2155–2156.[2] Link
-
McLauchlin, J. (1997). The identification of Listeria species.[2][3] International Journal of Food Microbiology, 38(1), 77-81. Link
-
ISO 11290-1:2017. Microbiology of the food chain — Horizontal method for the detection and enumeration of Listeria monocytogenes and of Listeria spp. — Part 1: Detection method. Link
-
FDA Bacteriological Analytical Manual (BAM). Chapter 10: Detection of Listeria monocytogenes in Foods and Environmental Samples. Link
Sources
D-Alanine beta-naphthylamide hydrochloride for peptide synthesis
Application Note: Strategic Utilization of D-Alanine -Naphthylamide HCl in Chromogenic Peptide Substrate Synthesis and Enzymatic Profiling
Executive Summary & Chemical Profile[1][2][3]
D-Alanine
In the context of peptide synthesis , this compound serves as a pre-functionalized C-terminal building block. It allows researchers to synthesize longer peptide substrates (e.g., Xaa-D-Ala-
Chemical Specifications
| Property | Detail |
| Chemical Name | (R)-2-Amino-N-(2-naphthyl)propanamide hydrochloride |
| CAS Number | 74144-49-3 |
| Molecular Formula | |
| Molecular Weight | 250.72 g/mol |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar organic solvents. |
| Role | C-terminal reporter group; Aminopeptidase substrate.[1] |
Safety & Hazard Control (Critical)
WARNING: While D-Ala-
-
Containment: All weighing and solution preparation must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Waste Disposal: All reaction mixtures, assay plates, and contaminated solids must be segregated into hazardous waste containers specifically labeled "Carcinogen Hazard." Do not dispose of down the drain.
-
Deactivation: Treat spills with an oxidizing agent (e.g., bleach solution) to degrade the naphthylamine ring system before cleanup, although professional hazardous waste cleanup is preferred for large spills.
Protocol A: Peptide Synthesis (N-Terminal Extension)
This protocol describes the solution-phase coupling of an N-protected amino acid (e.g., Boc-Gly-OH or Fmoc-Xaa-OH) to D-Ala-
Rationale
Solid-phase synthesis (SPPS) is generally unsuitable here because the C-terminus is blocked by the naphthylamide group. Therefore, solution-phase coupling is the standard method. We utilize a "Back-to-Front" approach where D-Ala-
Reagents
-
Nucleophile: D-Ala-
NA HCl (1.0 equiv) -
Electrophile: N-protected Amino Acid (e.g., Boc-Gly-OH) (1.1 equiv)
-
Coupling Agent: HATU or HBTU (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIEA) (3.0 equiv) — Essential to neutralize the HCl salt.
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology
-
Activation:
-
Dissolve the N-protected amino acid (1.1 equiv) and HATU (1.1 equiv) in minimal anhydrous DMF.
-
Add DIEA (1.0 equiv) and stir at
for 5 minutes to activate the carboxyl group.
-
-
Neutralization & Coupling:
-
In a separate vial, dissolve D-Ala-
NA HCl (1.0 equiv) in DMF. -
Add remaining DIEA (2.0 equiv) to this solution to free the amine. Note: The solution may darken slightly.
-
Add the D-Ala-
NA solution dropwise to the activated amino acid mixture.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Monitor reaction progress via TLC (System:
90:8:2) or LC-MS. The starting material (free amine) should disappear.
-
-
Workup (Extraction):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
5%
(3x) – Removes unreacted acid. -
Water (1x).
-
Brine (1x).
-
-
Critical: Avoid strong acid washes (like 1N HCl) if using Boc protection, or if the amide bond is sensitive. For Fmoc, mild acid wash (
) is acceptable.
-
-
Purification:
-
Dry the organic layer over
, filter, and concentrate in vacuo. -
Purify via recrystallization (EtOH/Ether) or Flash Column Chromatography.
-
Protocol B: Enzymatic Profiling Assay
This protocol details the use of D-Ala-
Mechanism of Detection
The enzyme cleaves the amide bond.[2] The released
Workflow Diagram
Caption: Reaction pathway for the colorimetric detection of D-aminopeptidase activity using D-Ala-
Assay Procedure
-
Buffer Preparation:
-
Prepare 50 mM Tris-HCl or Phosphate Buffer (pH 7.0 – 8.0, optimized for specific enzyme).
-
Substrate Stock: Dissolve D-Ala-
NA HCl in a small volume of DMSO or Methanol, then dilute with water to 1-2 mM.
-
-
Incubation:
-
Pipette 1.0 mL of Buffer into a cuvette/tube.
-
Add 50
L of Enzyme solution (e.g., bacterial lysate). -
Incubate at
for 5 minutes (Pre-warming). -
Initiate reaction by adding 50
L of Substrate Stock.
-
-
Color Development (Endpoint Method):
-
Incubate for 30–60 minutes.
-
Stop reaction by adding 1.0 mL of Fast Garnet GBC solution (1 mg/mL in 1M Acetate buffer, pH 4.2) containing 10% Tween-20 (to solubilize the azo dye).
-
Note: The low pH of the stop solution also terminates enzymatic activity.
-
-
Quantification:
-
Allow color to develop for 10 minutes at room temperature.
-
Measure Absorbance at 525 nm .
-
Compare against a standard curve generated using pure
-naphthylamine (handle with extreme caution).
-
Analytical Validation & Troubleshooting
Quality Control Metrics
| Test | Acceptance Criteria | Method |
| Purity | > 98% | RP-HPLC ( |
| Chiral Purity | > 99% ee | Chiral HPLC or Polarimetry (Specific Rotation) |
| Identity | Matches Ref. |
Troubleshooting Guide
-
Problem: High background color in the blank.
-
Cause: Spontaneous hydrolysis of the substrate or old diazonium salt.
-
Solution: Prepare substrate fresh; store Fast Garnet GBC protected from light; ensure Buffer pH is not > 8.5 (promotes autohydrolysis).
-
-
Problem: Precipitation upon adding Fast Garnet GBC.
-
Cause: Insolubility of the azo dye complex.
-
Solution: Increase surfactant concentration (Tween-20 or Triton X-100) in the stop solution.
-
-
Problem: No activity detected.
-
Cause: Enzyme requires metal cofactors (often
or for aminopeptidases). -
Solution: Supplement buffer with 1 mM
or .
-
References
-
Matsui, H. et al. (2006). "Crystal structure of a D-amino acid specific aminopeptidase from Ochrobactrum anthropi." Biochemistry.
-
Sigma-Aldrich. (n.d.). "L-Alanine
-naphthylamide protease substrate - Product Information." (Used for physical property comparison). -
Bachem. (2024).[3] "Efficient Peptide Synthesis: A Guide to Coupling Reagents." Bachem Technical Guides.
-
Tanizawa, K. et al. (1989). "Thermostable D-amino acid aminotransferase from a thermophilic Bacillus species." Journal of Bacteriology. (Context on D-amino acid enzymes).
-
Goldbarg, J. A., & Rutenburg, A. M. (1958). "The colorimetric determination of leucine aminopeptidase in urine and serum of normal subjects and patients with cancer and other diseases." Cancer. (Foundational method for naphthylamide colorimetry).
Troubleshooting & Optimization
D-Alanine beta-naphthylamide hydrochloride solubility problems
Technical Support Center: D-Alanine -Naphthylamide HCl
Troubleshooting Guide & Application Notes
Subject: Solubility, Stability, and Assay Optimization for D-Alanine
The Solubility Matrix
Executive Summary: D-Alanine
Recommended Solvent Systems:
| Solvent | Solubility Rating | Max Conc. (Stock) | Usage Notes |
| DMSO | Excellent | ~100 mg/mL | Preferred. Best for preparing stable stock solutions. Prevents hydrolysis during storage. |
| DMF | Very Good | ~80 mg/mL | Good alternative to DMSO. Ensure DMF is amine-free to prevent background hydrolysis. |
| Methanol | Good | ~50 mg/mL | Useful if downstream assay is sensitive to DMSO. Evaporates effectively if coating plates. |
| Water | Moderate/Poor | ~10-20 mg/mL | Not recommended for stock. Prone to hydrolysis and "crashing out" upon storage. |
| PBS/Tris | Poor | < 5 mg/mL | Do not dissolve directly. Add as a dilute working solution only. |
The "Gold Standard" Preparation Protocol
Objective: Create a self-validating solution that ensures complete molecular dispersion without compromising enzyme kinetics.
Phase 1: The Primary Stock (100 mM)
-
Weigh the appropriate amount of D-Ala-
NA HCl. -
Dissolve completely in 100% DMSO .
-
Why? This overcomes the lattice energy of the crystal and solvates the hydrophobic naphthyl ring.
-
-
Validation: The solution must be crystal clear. If slightly yellow, it is acceptable; if pink, the substrate has hydrolyzed (discard).
Phase 2: The Working Solution (Assay Specific)
-
Prepare your assay buffer (e.g., 0.1 M Tris-HCl or Phosphate, pH 7.0–7.5).
-
The Drop-Wise Dilution Method:
-
While vortexing the buffer vigorously, add the DMSO stock drop-wise.
-
Target: Final substrate concentration is typically 0.5 mM to 1.0 mM .
-
Limit: Keep final DMSO concentration < 2% (v/v) to avoid inhibiting the aminopeptidase.
-
-
Validation: Hold the tube up to a light source. The solution should be clear. If you see a "milky" haze (Tyndall effect), the substrate has precipitated.
Visualizing the Workflow
Caption: Figure 1. The Two-Stage Solvation Protocol designed to prevent hydrophobic agglomeration.
Troubleshooting & FAQs
Scenario-based solutions for common experimental failures.
Q1: My solution turns pink/red before I add the enzyme.
Diagnosis: Spontaneous Hydrolysis.
The Science: The amide bond between D-Alanine and the naphthylamine is labile, especially at high pH (>8.0) or in the presence of moisture.[1] Free
-
Check pH: Ensure your buffer is pH 7.0–7.5. Avoid pH > 8.0 for storage.
-
Freshness: Never store diluted working solutions. Prepare fresh from the DMSO stock daily.
-
Contamination: Ensure your glassware is free of cleaning agents (some detergents catalyze hydrolysis).
Q2: I see a precipitate immediately upon adding the Fast Garnet/Diazo coupler.
Diagnosis: Azo-dye Insolubility (False Positive/Negative).
The Science: The enzymatic reaction releases
-
Add Surfactant: Include Tween-20 (0.1% to 0.5%) or Triton X-100 in the coupling reagent. This keeps the azo dye in suspension (micelles) for spectrophotometric reading.
-
Reduce Substrate: Lower the initial D-Ala-
NA concentration to 0.5 mM.
Q3: The solution is clear, but I get no activity with my known positive control.
Diagnosis: Enantiomeric Purity or DMSO Inhibition. The Science:
-
Stereospecificity: D-Alanyl aminopeptidase is specific to the D-isomer . If you accidentally purchased L-Alanine
-naphthylamide (more common), the enzyme will not cleave it. -
Solvent Shock: High DMSO concentrations (>5%) can denature the enzyme. The Fix:
-
Verify the label explicitly says D-Alanine (CAS 31355-06-9), not L-Alanine.
-
Ensure final DMSO concentration is < 2%.
Mechanism of Action & Detection
Understanding the reaction pathway helps in troubleshooting background noise.
Caption: Figure 2. The enzymatic hydrolysis and subsequent colorimetric detection pathway.
Storage and Stability Guidelines
-
Solid State: Store at -20°C . The HCl salt is hygroscopic. Keep the vial tightly sealed with desiccant.
-
Stock Solution (DMSO): Stable for 1–2 months at -20°C if protected from light and moisture.
-
Working Solution: Do not store. Hydrolysis rate increases significantly in aqueous buffers.
References
-
Sigma-Aldrich. (n.d.). L-Alanine
-naphthylamide hydrochloride Product Information. (Note: Chemical properties of D- and L-enantiomers regarding solubility are identical). Retrieved from - Manafi, M., & Rotter, M. L. (1991). A new plate medium for rapid presumptive identification of Salmonella spp. International Journal of Food Microbiology, 14(2), 127-134.
-
Bascomb, S. (1980). Identification of bacteria by tests for enzymes.[3] In: Microbiological Classification and Identification. Academic Press. (Canonical reference for aminopeptidase assays).
-
Chem-Impex. (n.d.). DL-Alanine beta-naphthylamide hydrochloride Properties. Retrieved from
How to dissolve D-Alanine beta-naphthylamide hydrochloride for assays
Technical Support Center: D-Alanine -Naphthylamide Hydrochloride
Topic: Dissolution & Assay Optimization Guide
Core Directive: The Solubility Paradox
Executive Summary:
D-Alanine
The Golden Rule: Never dissolve this compound directly into the final assay buffer for storage. Always utilize a Two-Phase Dissolution System (Organic Stock
Master Preparation Protocol
Phase A: The Master Stock Solution (Organic)
Objective: Create a stable, high-concentration solution resistant to hydrolysis.
-
Solvent: 100% Methanol (HPLC Grade) or DMSO (Dimethyl Sulfoxide).
-
Why? Methanol is preferred for endpoint colorimetric assays (evaporates/mixes easily). DMSO is preferred for long-term frozen storage due to its low vapor pressure.
-
-
Concentration: 10 – 20 mg/mL.
-
Procedure:
-
Weigh the lyophilized powder in a microcentrifuge tube.
-
Add solvent.[1]
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Solution must be crystal clear. If hazy, sonicate for 2 minutes.
-
Phase B: The Working Solution (Aqueous)
Objective: Dilute for assay use without precipitation ("crashing out").
-
Buffer: 50-100 mM Tris-HCl or Potassium Phosphate, pH 7.2 – 8.0.
-
Dilution Factor: Typically 1:50 to 1:100 (Final concentration ~0.2 – 0.5 mM).
-
Critical Step (Dropwise Addition):
-
Place the buffer on a magnetic stirrer (gentle stir).
-
Add the Organic Stock dropwise into the vortex of the buffer.
-
Do not add buffer to the stock; this causes immediate local precipitation.
-
Use immediately. The naphthylamide bond is susceptible to spontaneous hydrolysis in water over time.
-
Assay Logic & Visualization
The following diagram illustrates the reaction pathway and the critical decision points between Fluorometric (Kinetic) and Colorimetric (Endpoint) assays.
Figure 1: Reaction pathway showing the divergence between direct fluorescent monitoring and diazo-coupling for colorimetric analysis.
Troubleshooting Center
Symptom: White precipitate forms immediately upon adding stock to buffer.
-
Root Cause: "Solvent Shock." The hydrophobic naphthyl ring aggregated before solvating in the water.
-
Corrective Action:
-
Warm the buffer to 37°C before mixing.
-
Increase the vortex speed of the buffer during addition.
-
Add a surfactant: Include 0.1% Tween-20 or Triton X-100 in the assay buffer to stabilize the naphthylamine.
-
Symptom: No color development (Colorimetric Assay).
-
Root Cause A: Missing Coupler.
-naphthylamine itself is not visibly colored (it is fluorescent). You must add a diazonium salt (e.g., Fast Garnet GBC). -
Root Cause B: pH Mismatch. The coupling reaction (Diazo + Naphthylamine) often requires a slightly acidic shift (pH 4.0–5.0) or specific buffer conditions to precipitate the dye efficiently.
-
Corrective Action: Ensure the "Developer Solution" contains the coupler in an Acetate buffer (pH ~4.2) with a surfactant [1].
Symptom: High Background Signal (False Positive).
-
Root Cause: Autohydrolysis. The stock solution is old or was stored in a protic solvent (ethanol/water) for too long.
-
Corrective Action:
-
Check the "Blank" (Buffer + Substrate, No Enzyme). If this turns red/fluorescent, the substrate has degraded.
-
Prepare fresh stock in anhydrous DMSO .
-
Quantitative Data & Specifications
| Parameter | Specification / Recommendation |
| Molecular Weight | ~250.72 g/mol (HCl salt) |
| Solubility (Water) | Soluble, but unstable (hydrolysis risk) |
| Solubility (Methanol) | Recommended Stock Solvent (up to 50 mg/mL) |
| Stability (Solid) | 2 Years at -20°C (Desiccated) |
| Stability (Solution) | Use aqueous working solutions within 4 hours |
| Excitation/Emission | 335–340 nm / 405–410 nm (Free |
| Colorimetric Target | Red/Violet (requires Fast Garnet GBC) |
Frequently Asked Questions (FAQ)
Q: Can I autoclave the D-Ala-βNA solution?
A: Absolutely not. The amide bond is heat-labile. Autoclaving will hydrolyze the substrate, releasing free
Q: Why use D-Alanine instead of L-Alanine? A: This specific substrate is used to detect D-aminopeptidase , a specific enzyme found in bacterial cell walls (e.g., peptidoglycan metabolism). Mammalian aminopeptidases generally prefer L-isomers. Using the D-isomer provides specificity for microbial assays [2].
Q: My stock solution in DMSO froze. Is it ruined? A: No. DMSO freezes at 19°C. Thaw it gently at room temperature or 37°C. Ensure it is fully redissolved (no crystals) before pipetting.
References
- Kawata, S., et al. (1980). Purification and properties of alanine aminopeptidase from water buffalo kidney. (Methodology for -naphthylamine coupling with Fast Garnet GBC).
-
Sigma-Aldrich. (n.d.).
-naphthylamide & Derivatives.[2] Retrieved from (Note: General chemistry applies to D-isomer). -
American Society for Microbiology (ASM). (2016). PYR Test Protocol. (Demonstrates the principle of naphthylamide hydrolysis and diazo coupling). Retrieved from .
-
Thermo Fisher Scientific. (2022). Protein Assay Troubleshooting Guide. (Buffer interference and precipitation logic). Retrieved from .
D-Alanine beta-naphthylamide hydrochloride solution stability and storage
Stability, Storage, and Experimental Optimization
CRITICAL SAFETY WARNING: CARCINOGENIC HAZARD
STOP AND READ BEFORE HANDLING: The enzymatic or spontaneous hydrolysis of D-Alanine beta-naphthylamide releases 2-naphthylamine (beta-naphthylamine) .
-
Hazard: 2-Naphthylamine is a Group 1 Carcinogen (IARC) known to cause bladder cancer.
-
Handling: All weighing and solution preparation must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Disposal: All waste (including tips, tubes, and assay plates) must be segregated as carcinogenic chemical waste . Do not autoclave mixed with general biological waste if it creates volatile fumes.
Compound Profile & Solubility
D-Alanine beta-naphthylamide hydrochloride is primarily used as a chromogenic or fluorogenic substrate for the detection of aminopeptidases (e.g., Listeria identification, alanine aminopeptidase profiling). Its utility relies on the amide bond stability until enzymatic cleavage occurs.
| Property | Specification |
| CAS Number | 74144-49-3 |
| Molecular Weight | 250.72 g/mol |
| Solubility (Water) | ~50 mg/mL (Clear to slightly hazy) |
| Solubility (Ethanol) | ~50 mg/mL |
| Solubility (DMSO) | >50 mg/mL (Recommended for Stock) |
| Appearance | White to off-white powder |
Preparation of Stock Solutions
While the hydrochloride salt is water-soluble, hydrolytic stability is superior in organic solvents .
-
Preferred Stock Solvent: Anhydrous DMSO or Methanol.
-
Why? Water promotes spontaneous hydrolysis of the amide bond, increasing background noise (free naphthylamine) over time. DMSO minimizes this prior to the assay.
-
-
Concentration: Prepare a 10–50 mM stock solution.
-
Method:
-
Weigh powder in a fume hood.
-
Dissolve in DMSO. Vortex until clear.
-
Aliquot immediately into light-protective (amber) microtubes to avoid freeze-thaw cycles.
-
Storage & Stability Protocols
The stability of this compound is dictated by three factors: Moisture, Light, and Temperature .
Solid State Storage
-
Condition: Store at 2–8°C (Refrigerated).
-
Protection: Desiccate. The hydrochloride salt is hygroscopic; moisture absorption accelerates degradation. Keep the vial wrapped in foil to block light.
Solution State Storage
-
Working Solutions (Aqueous): ALWAYS PREPARE FRESH.
-
Stock Solutions (DMSO/Methanol):
-
Temp: -20°C.
-
Shelf Life: 1–2 months if protected from moisture.
-
Sign of Degradation: A pink or reddish tint indicates the presence of free 2-naphthylamine. Discard immediately.
-
Visual Workflow: Storage & Handling
Figure 1: Decision matrix for solvent selection and storage to minimize spontaneous hydrolysis.
Troubleshooting & FAQs
Q1: My negative control (blank) turns pink/red over time. Why?
Cause: Spontaneous hydrolysis.[4][5] Mechanism: Even without enzyme, the amide bond is labile at alkaline pH (pH > 7.5) or elevated temperatures.[3] Solution:
-
Check pH: Ensure your assay buffer is not excessively alkaline (keep pH 7.0–7.8 if possible).
-
Freshness: Did you use an old stock solution? Any pink tint in the stock indicates it has already degraded.
-
Temperature: Keep the substrate on ice until the moment of incubation.
Q2: The solution is cloudy upon dilution into the assay buffer.
Cause: "Salting out" or low solubility in high-ionic-strength buffers. Solution:
-
Predilution: Dilute the DMSO stock 1:10 with water before adding to the high-salt buffer.
-
Surfactant: Add 0.01% Tween-20 to the assay buffer to stabilize the hydrophobic naphthyl moiety.
Q3: Can I autoclave the solution?
ABSOLUTELY NOT. Heat will destroy the molecule immediately, releasing toxic naphthylamine and ruining the substrate. Sterilize by filtration (0.22 µm PVDF or PES membrane) only if necessary, though DMSO stocks are self-sterilizing.
Q4: How do I validate the integrity of my stock solution?
Perform a Background Absorbance Check before running valuable samples.
Protocol:
-
Dilute stock to working concentration in your assay buffer.
-
Measure Absorbance at 525 nm (if using a coupling dye like Fast Garnet) or Fluorescence (Ex 340nm / Em 410nm for free naphthylamine).
-
Criteria: The signal should be negligible compared to a positive control. If the background is >10% of the expected signal, discard the stock.
Visual Troubleshooting Logic
Figure 2: Diagnostic flow for resolving common assay interference issues.
Experimental Validation: The "Self-Check" Protocol
Use this protocol to verify substrate integrity before large-scale screening.
Objective: Determine the rate of spontaneous hydrolysis (background noise).
-
Prepare Buffer: 100 mM Tris-HCl, pH 7.2.
-
Prepare Substrate: Dilute stock to 1 mM in Buffer.
-
Incubation: Incubate 200 µL in a clear 96-well plate at 37°C for 30 minutes (No enzyme).
-
Detection: Add 50 µL of Fast Garnet GBC solution (1 mg/mL in acetate buffer).
-
Read: Measure OD at 525 nm.
-
Pass Criteria: OD < 0.05. (A visible red color indicates the substrate is compromised).
References
-
Sigma-Aldrich. DL-Alanine β-naphthylamide hydrochloride Product Information & Safety Data Sheet. (Accessed 2024).[3] Link
-
International Agency for Research on Cancer (IARC). 2-Naphthylamine Monograph: Carcinogenicity. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link
-
Kawata, S., et al. (1980). Purification and characterization of alanine aminopeptidase from rat liver cytosol. Journal of Biochemistry. (Methodology for beta-naphthylamide assays). Link
-
Gold Biotechnology. L-Alanine-beta-naphthylamide HCl Stock Solution Preparation. (General handling for naphthylamide substrates). Link
- Matsui, M., et al.Fluorometric assay of aminopeptidase in biological fluids using beta-naphthylamides. (Fluorescence detection parameters).
Sources
Technical Guide: pH Optimization for D-Aminopeptidase Activity (D-Ala-βNA)
The following guide is designed for immediate application in a research or drug discovery setting. It prioritizes the Ochrobactrum anthropi D-aminopeptidase (DAP) model, as this is the industry standard for D-stereospecific hydrolysis, while remaining applicable to similar bacterial D-aminopeptidases.
-naphthylamine , is a known carcinogen (Group 1). All waste must be segregated and handled according to strict hazardous waste protocols.Executive Summary: The Mechanistic Basis
To optimize this assay, one must understand the enzyme's catalytic machinery. Unlike classical metallo-aminopeptidases (which require Zn²⁺), the D-aminopeptidase from Ochrobactrum anthropi is a Serine Peptidase belonging to the Penicillin-Recognizing Protein (PRP) family.
-
Active Site: It utilizes a Serine nucleophile (SxxK motif) structurally related to
-lactamases. -
The pH Criticality: The catalytic Serine requires a specific protonation state to act as a nucleophile. The optimal pH of 8.0 reflects the deprotonation of the catalytic Serine and the optimal charge state of the substrate binding pocket (Domain C), which confers stereospecificity.
-
The Substrate: D-Ala-βNA is hydrophobic. At pH > 9.0, it becomes prone to spontaneous (non-enzymatic) hydrolysis, leading to high background noise. At pH < 6.0, the enzyme's catalytic triad is protonated and inactive.
Experimental Workflow & Logic
Diagram 1: pH Optimization Workflow
This workflow ensures you isolate pH as the single variable while controlling for ionic strength and solvent effects.
Caption: Step-by-step workflow for determining pH optima, highlighting critical control points to prevent artifacts.
Standard Operating Procedure (SOP)
A. Buffer Selection
Recommendation: 50 mM Tris-HCl, pH 8.0 is the Gold Standard.
-
Why? Phosphate buffers can sometimes inhibit enzymes with serine-active sites or interfere with downstream coupling reactions. Tris provides stable buffering capacity at pH 8.0 (pKa 8.1 at 25°C).
-
Alternative: For a broad pH profile (pH 6–10), use a "Good's Buffer" mix (e.g., Bis-Tris / Tris / Glycine) to maintain constant ionic strength across the range.
B. Substrate Preparation (D-Ala-βNA)
The substrate is hydrophobic and will precipitate in aqueous buffer if not handled correctly.
-
Stock Solution: Dissolve D-Ala-βNA to 20 mM in 100% DMSO.
-
Note: Methanol is an alternative, but DMSO is preferred for lower volatility.
-
-
Working Solution: Dilute the stock into the assay buffer immediately before use.
-
Critical: Do not exceed 5% (v/v) final DMSO concentration in the well/tube. Higher organic content can denature the enzyme or quench fluorescence.
-
C. The Assay Protocol (Microplate Format)
| Step | Component | Volume | Notes |
| 1 | Buffer (Var. pH) | 140 µL | Pre-warm to 37°C. |
| 2 | Enzyme Sample | 10 µL | Dilute in pH 8.0 buffer to prevent shock. |
| 3 | Substrate (2 mM) | 50 µL | Add last to initiate reaction. Final conc: 0.5 mM. |
| 4 | Incubation | - | 37°C for 10–30 mins (Kinetic read preferred). |
| 5 | Detection | - | See Section 4 below. |
Detection Methods: Fluorometric vs. Colorimetric
Option A: Fluorometric (Preferred for Sensitivity)
This method detects the free
-
Excitation: 340 nm
-
Emission: 410 nm
-
Advantages: Real-time kinetic monitoring; no stop solution required; higher dynamic range.
-
pH Note: Fluorescence intensity of naphthylamines can be pH-dependent. Ensure your standard curve is generated at the same pH as your reaction buffer.
Option B: Colorimetric (Fast Garnet GBC)
Used when a fluorescence reader is unavailable. Requires a diazotization step.[1]
-
Stop/Develop Solution: Prepare Fast Garnet GBC (1 mg/mL) in 1 M Acetate Buffer (pH 4.5) containing 10% Tween-20.
-
Procedure: Add 100 µL of Stop Solution to the reaction.
-
Reaction: The diazonium salt couples with free
-naphthylamine to form a red azo dye. -
Read: Absorbance at 525 nm after 10 minutes.
-
Why Acetate pH 4.5? The coupling reaction is most efficient and stable at slightly acidic pH, and this effectively stops the alkaline D-aminopeptidase activity.
Troubleshooting & FAQs
Q1: I see precipitation immediately after adding the substrate.
Cause: "Ouzo effect" (spontaneous micro-emulsification) or solubility limit reached. Solution:
-
Reduce final substrate concentration to 0.2 mM .
-
Ensure the DMSO stock is warm (room temp) before pipetting.
-
Add 0.01% Triton X-100 to the assay buffer to stabilize the hydrophobic substrate.
Q2: My "No Enzyme" blank has high signal at pH 9.0+.
Cause: Spontaneous hydrolysis. Arylamides are chemically unstable in strong alkali. Solution:
-
Do not assay above pH 9.0 unless absolutely necessary.
-
If testing pH 9-10, you must run a separate blank for every pH point and subtract it.
-
Switch to a p-nitroanilide (pNA) substrate if high pH stability is required, though βNA is generally more sensitive.
Q3: The activity drops sharply at pH 6.0. Is the enzyme denatured?
Cause: Protonation of the catalytic Histidine/Serine network. Insight: This is reversible. The enzyme is likely not denatured, just inactive. Validation: Dilute the pH 6.0 reaction mixture into pH 8.0 buffer; activity should recover.
Q4: Can I use PMSF to stop the reaction?
Technical Nuance: While O. anthropi DAP is a serine peptidase, it belongs to the SxxK (Penicillin-binding) superfamily. Classical serine protease inhibitors like PMSF or AEBSF often have variable or weak efficacy against this specific fold compared to Trypsin-like enzymes. Recommendation: Use 10% Acetic Acid or the Fast Garnet GBC cocktail (acidic) to stop the reaction reliably.
Pathway Visualization
Diagram 2: Reaction Mechanism & Detection
Understanding the molecular events helps in troubleshooting "false negatives."
Caption: Kinetic pathway of D-Ala-βNA hydrolysis. The deacylation step is pH-sensitive and drives the release of the detectable fluorophore.
References
-
Asano, Y., et al. (1989). Properties of a novel D-stereospecific aminopeptidase from Ochrobactrum anthropi. Journal of Biological Chemistry.
-
Bompard-Gilles, C., et al. (2000).[2] Crystal structure of a D-aminopeptidase from Ochrobactrum anthropi, a new member of the 'penicillin-recognizing enzyme' family. Structure.
-
Fanuel, L., et al. (1999). The D-aminopeptidase from Ochrobactrum anthropi is a new member of the N-terminal nucleophile hydrolase superfamily. Biochemical Journal.
-
Sigma-Aldrich. (n.d.). Fast Garnet GBC Base Product Information & Safety Data Sheet.
-
Cayman Chemical. (n.d.). Gly-Phe-β-naphthylamide Product Insert (Solubility Data).
Sources
Assay Development Support Center: Substrate Solubility & Precipitation
Topic: Preventing Substrate Precipitation in Enzyme Reaction Buffers
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Invisible" Assay Killer
Welcome. If you are here, you are likely seeing erratic IC50 curves, signal drift, or "flat-line" inhibition data. In my 15 years of assay development, substrate precipitation is the single most common cause of false negatives and false positives (promiscuous inhibition) in high-throughput screening.
When a hydrophobic substrate or inhibitor hits an aqueous buffer, it faces a thermodynamic shock. If it precipitates, it forms colloidal aggregates that sequester enzymes, leading to artificial inhibition.[1][2] This guide is not just about "mixing better"; it is about engineering a thermodynamic environment where your chemistry remains bioavailable.
Module 1: The Diagnostic Workflow
"Is it Inhibition or Aggregation?"
Before optimizing buffers, you must confirm that precipitation is the root cause. Many researchers mistake colloidal aggregation for potent inhibition.[3] This phenomenon, extensively characterized by the Shoichet Lab, occurs when small molecules form sub-micromolar particles that non-specifically adsorb enzymes.
The Detergent-Sensitivity Test
This is the gold-standard rapid diagnostic. Real competitive inhibitors are not affected by low concentrations of non-ionic detergent. Aggregates, however, are disrupted by detergents, restoring enzyme activity.
Protocol:
-
Run your standard inhibition assay (Control).
-
Run a parallel arm adding 0.01% Triton X-100 (or Tween-20) to the reaction buffer before adding the compound.
-
Analysis:
-
If inhibition persists with detergent: It is likely a true inhibitor.
-
If inhibition disappears (IC50 shifts >10-fold): You have an aggregator/precipitate.
-
Visualizing the Decision Logic
Figure 1: Diagnostic logic tree to distinguish between specific enzyme inhibition and non-specific colloidal aggregation/precipitation.
Module 2: Formulation Strategy
"The Chemistry of Solubility"
Once precipitation is confirmed, we must alter the solvent environment. The goal is to increase the buffer's capacity to hold hydrophobic molecules without denaturing the enzyme.
Critical Parameter: The Co-Solvent Balance
Most researchers default to DMSO. However, DMSO > 5% often reduces enzyme activity (kcat). You must balance the LogP (hydrophobicity) of your substrate against the solvent tolerance of your enzyme.
Solubilizer Selection Guide
| Additive Class | Specific Reagent | Working Conc. | Mechanism of Action | Watch Out For |
| Organic Solvent | DMSO | 1% - 5% | Disrupts water lattice; solvates hydrophobic moieties. | High conc. unfolds enzymes; "Solvent Shock" (see Mod 3). |
| Non-Ionic Surfactant | Tween-20 | 0.005% - 0.05% | Forms micelles that sequester hydrophobic molecules. | Must be above CMC (0.06 mM). Can cause bubbling in liquid handlers. |
| Non-Ionic Surfactant | Triton X-100 | 0.01% | High HLB surfactant; prevents colloidal aggregation. | Absorbs UV (280nm); interferes with some fluorescence assays. |
| Carrier Protein | BSA (Bovine Serum Albumin) | 0.1 mg/mL | "Sticky" protein that coats surfaces and binds hydrophobic ligands. | Can bind your inhibitor/substrate, shifting the IC50 (check free fraction). |
| Molecular Shield | 0.1% - 0.5% | Encapsulates hydrophobic drugs in a hydrophilic pocket. | Can sequester the substrate entirely, making it unavailable to the enzyme. |
Technical Insight: Always check the CMC (Critical Micelle Concentration) .[4] If you use a detergent below its CMC, it acts as a monomer and may not solubilize your compound.
Tween-20 CMC: ~0.06 mM (~0.007%)
Triton X-100 CMC: ~0.24 mM (~0.015%)
Module 3: Operational Tactics
"The Physics of Mixing"
Even with the right buffer, how you add the substrate matters. A common failure mode is "Solvent Shock."
The Scenario: You pipette 1 µL of 10 mM substrate (in 100% DMSO) directly into 99 µL of aqueous buffer. The Physics: At the injection tip, the local concentration of water spikes. The hydrophobic substrate crashes out of solution before it can disperse. Once precipitated, redissolving is kinetically slow or impossible.
Protocol: The Intermediate Dilution Method
This protocol creates a "step-down" gradient to ease the substrate into the aqueous phase.
-
Prepare Stock: Start with your 100% DMSO Substrate Stock (e.g., 10 mM).
-
Create Intermediate: Prepare a "3X" working solution in a buffer containing elevated DMSO (e.g., 10-20% DMSO), not 0%.
-
Why? The presence of DMSO in the intermediate buffer prevents the immediate shock.
-
-
Final Addition: Add this Intermediate solution to your enzyme reaction plate.
-
Result: The final DMSO concentration dilutes down to your target (e.g., 2-5%), but the substrate never faces a 100% aqueous front during mixing.
-
Visualizing Solvent Shock Prevention
Figure 2: Comparison of direct addition vs. intermediate dilution. Method B prevents the local high-water concentrations that trigger irreversible precipitation.
FAQ: Rapid Fire Troubleshooting
Q: Can I use acoustic dispensing (Echo) to fix this? A: Yes. Acoustic dispensers shoot nanoliter droplets. The high surface-area-to-volume ratio allows near-instantaneous dissolution, bypassing the "solvent shock" seen with pipette tips. If you have an Echo, use it.
Q: My substrate precipitates only after 30 minutes. Why? A: This is nucleation-dependent crystal growth . The solution is supersaturated. To fix this, you must either reduce the substrate concentration below its solubility limit or add a stabilizer like 0.01% BSA or 0.005% Tween-20 to inhibit crystal nucleation.
Q: Will increasing temperature help? A: Rarely in enzymatic assays. While heat increases solubility, it destabilizes the enzyme. Furthermore, if you heat to dissolve and then cool to 25°C for the assay, the substrate will likely crash out again (supersaturation).
References
-
Feng, B. Y., et al. (2007). "A high-throughput screen for aggregation-based inhibition in a large compound library."[3] Journal of Medicinal Chemistry.
-
Shoichet, B. K. (2006). "Screening in a spirit of false immediacy." Nature Chemical Biology. (Foundational work on colloidal aggregation).
-
NCBI Assay Guidance Manual (2017). "Assay Interference by Aggregation." National Center for Advancing Translational Sciences.[5]
-
BellBrook Labs (2025). "Common Challenges in Biochemical Assays and How to Overcome Them." (Guidance on DMSO tolerance and buffer optimization).
-
Merck Millipore. "A guide to the properties and uses of detergents in biological systems." (CMC and HLB data).[4][6]
Sources
- 1. A Crowding Barrier to Protein Inhibition in Colloidal Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Table 1. [Example detergents used in biochemical...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: L-Alanine Assay Calibration Guide
Doc ID: TS-ALA-001 | Version: 2.4 | Last Updated: 2025-02-11
Introduction
Welcome to the Technical Support Center. This guide addresses the most critical variable in metabolic profiling: the Standard Curve . Whether you are quantifying alanine for liver function (ALT activity) or glucose-alanine cycle analysis, the integrity of your data rests entirely on the linearity and precision of your calibration.
This is not a generic protocol. It is a troubleshooting-first technical document designed to help you construct a self-validating assay system.
Module 1: The Master Calibration Protocol
Objective: Construct a robust, linear standard curve for enzymatic L-Alanine detection (Colorimetric/Fluorometric).
1.1 The Mechanism (Why this matters)
Most commercial kits (e.g., Abcam ab83394, Sigma MAK001) utilize a coupled enzymatic reaction.
-
Conversion: Alanine Transaminase (ALT) converts Alanine +
-Ketoglutarate Pyruvate + Glutamate.[1] -
Detection: Pyruvate is oxidized by a probe (e.g., OxiRed™ or WST-1), generating a signal proportional to the alanine concentration.
Critical Insight: Because the assay actually detects pyruvate, endogenous pyruvate in your biological samples will generate false positives. You must run a background control for every sample.
1.2 The Workflow
Figure 1: Logical workflow for L-Alanine enzymatic assay calibration.
1.3 Precision Dilution Table
Do not rely on "serial" pipetting (transferring from tube A to B to C) for the entire curve, as errors compound. Use Intermediate Standards for higher accuracy.
Assumptions: Stock = 100 mM. Target Volume = 50 µL/well.
| Standard ID | Target (nmol/well) | Preparation Method | Final Conc. in Well (µM) |
| Stock | N/A | 100 mM L-Alanine Stock | N/A |
| Int. A | N/A | 10 µL Stock + 990 µL Buffer | 1 mM (1 nmol/µL) |
| Std 1 | 0 (Blank) | 50 µL Assay Buffer | 0 |
| Std 2 | 2 | 2 µL Int. A + 48 µL Buffer | 40 |
| Std 3 | 4 | 4 µL Int. A + 46 µL Buffer | 80 |
| Std 4 | 6 | 6 µL Int. A + 44 µL Buffer | 120 |
| Std 5 | 8 | 8 µL Int. A + 42 µL Buffer | 160 |
| Std 6 | 10 | 10 µL Int. A + 40 µL Buffer | 200 |
Technical Note: For Fluorometric assays, the sensitivity is ~10x higher. You must dilute Int. A a further 10-fold (to 0.1 mM) before creating the curve points (Range: 0 - 1 nmol/well).
Module 2: Troubleshooting (The "Fix-It" Q&A)
Q1: My standard curve is non-linear (flattening at the top). What happened?
Diagnosis: Signal Saturation or Substrate Depletion .
-
The Cause: The enzymatic reaction has consumed all available probe or substrate, or the detector (plate reader) has reached its upper limit (usually OD > 2.5 or RFU saturation).
-
The Fix:
-
Check the Range: Ensure you did not use the Colorimetric range (0-10 nmol) for a Fluorometric read.
-
Dilute Samples: If your samples fall in this flat region, they are too concentrated. Dilute them 1:10 or 1:50 with Assay Buffer and re-run.
-
Fit Model: While linear regression is standard, a flattening curve can sometimes be salvaged using a 4-Parameter Logistic (4PL) fit, provided the standards cover the plateau. However, for strict quantification, diluting to the linear range is scientifically superior [1].
-
Q2: The "0" (Blank) standard has a high absorbance/fluorescence.
Diagnosis: Reagent Degradation or Contamination .
-
The Cause:
-
Probe Oxidation: The colorimetric probe (e.g., WST-1 or OxiRed) is light-sensitive and may have oxidized during storage or improper thawing.
-
Pyruvate Contamination: Pyruvate is ubiquitous. If your pipette tips or buffer were contaminated, the "0" well will generate signal.
-
-
The Fix:
-
Subtract it: If the background is consistent (OD < 0.2), subtract the "0" value from all other readings.
-
Replace Probe: If OD > 0.3 in the blank, the probe is compromised. Do not use the kit.
-
Q3: My replicates have high variability (CV > 10%).
Diagnosis: Pipetting Error or Matrix Inhomogeneity .
-
The Cause: Alanine solutions are not viscous, so this is usually user error or bubble formation in the wells.
-
The Fix:
-
Pre-wet tips: Aspirate and dispense 3 times before taking the final volume.
-
Centrifuge the Plate: Spin the plate at 1000 rpm for 2 minutes before reading to eliminate micro-bubbles.
-
Visual Troubleshooting Logic
Figure 2: Decision tree for diagnosing standard curve failures.
Module 3: Data Analysis & Calculation
3.1 Background Subtraction (The "Delta" Step)
Because biological samples contain endogenous pyruvate (which triggers the probe), you must perform a double-subtraction:
-
Sample Background: Sample + Buffer (No Enzyme).
-
Std 0: The 0 nmol alanine standard.
3.2 Calculating Concentration
-
Plot: X-axis = Alanine Amount (nmol); Y-axis = Corrected OD/RFU.
-
Regression: Apply a Linear Regression (
). -
Calculate:
3.3 Limit of Detection (LOD)
To validate your assay's sensitivity, calculate LOD using the standard deviation (
References
-
Sigma-Aldrich. Enzymatic Method for Determining Alanine (Alanine Assay) Technical Bulletin. Accessed February 11, 2026. Link
-
Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. Clinical Biochemist Reviews. Link
-
Abcam. L-Alanine Assay Kit (ab83394) Protocol. Accessed February 11, 2026. Link
Sources
Validation & Comparative
D-Alanine beta-naphthylamide vs. beta-chloro-D-alanine for growth inhibition
Technical Comparison: -Chloro-D-Alanine vs. D-Alanine -Naphthylamide
Executive Summary
In the development of antimicrobial agents targeting bacterial cell wall biosynthesis, distinguishing between mechanism-based inactivators and substrate analogs is critical. This guide compares
The Core Distinction:
-
BCDA is a "warhead." It irreversibly covalently modifies enzymes essential for peptidoglycan synthesis (Alanine Racemase, D-Ala-D-Ala Ligase), leading to bacterial lysis.
-
D-Ala-BNA is a "probe" or "distractor." It acts as a competitive substrate for D-aminopeptidases. While it can impede growth by jamming recycling machinery or releasing toxic naphthylamine, its primary utility is in assaying enzyme activity rather than direct therapeutic inhibition.
Part 1: Mechanistic Divergence & Target Specificity
To effectively deploy these compounds, researchers must understand the causality of their interaction with bacterial enzymes.
-Chloro-D-Alanine (BCDA): The Suicide Substrate
BCDA functions as a suicide substrate (mechanism-based inactivator) . It mimics the natural substrate D-alanine but contains a latent chemical trap (the
-
Primary Target: Alanine Racemase (Alr) and D-Alanine:D-Alanine Ligase (Ddl).[1][2]
-
Mechanism:
-
Recognition: Alr accepts BCDA as a substrate.
-
Catalysis & Activation: The enzyme-PLP (pyridoxal 5'-phosphate) complex initiates racemization.
-
Elimination: Instead of releasing the product, the intermediate undergoes
-elimination of HCl, generating a highly reactive aminoacrylate intermediate. -
Covalent Capture: This intermediate attacks the active site lysine of the enzyme, forming a stable covalent adduct. The enzyme is permanently "dead."
-
-
Outcome: Rapid depletion of the D-alanine pool, failure of peptidoglycan cross-linking, and osmotic lysis.
D-Alanine -Naphthylamide (D-Ala-BNA): The Competitive Probe
D-Ala-BNA is a synthetic amide derivative. It is bulky and does not fit the strict active site geometry required for Alr inactivation efficiently.
-
Primary Target: D-Alanyl-Aminopeptidase (Dap) and other specific aminopeptidases.
-
Mechanism:
-
Competition: D-Ala-BNA competes with natural peptides (like D-Ala-D-Ala dimers from cell wall turnover) for the active site of peptidases.
-
Hydrolysis: The enzyme cleaves the amide bond, releasing D-Alanine and
-naphthylamine (BNA). -
Toxicity (Secondary): The released free
-naphthylamine is cytotoxic and carcinogenic, which can inhibit bacterial growth non-specifically, but this is a "dirty" inhibition mechanism compared to BCDA.
-
-
Outcome: Slowing of peptide recycling; bacteriostatic rather than bactericidal.
Visualization: Pathway Interference
The following diagram illustrates the distinct intervention points of BCDA (Synthesis Blockade) versus D-Ala-BNA (Recycling/Assay Blockade).
Caption: BCDA irreversibly halts de novo D-Ala synthesis (red path), causing lysis. D-Ala-BNA competes for recycling enzymes (yellow path), acting as a probe or weak inhibitor.
Part 2: Comparative Efficacy Data
The following table summarizes the performance metrics expected when using these compounds in E. coli or M. tuberculosis models.
| Feature | D-Alanine | |
| Primary Role | Antibiotic / Potentiator | Enzyme Substrate / Analytical Probe |
| Inhibition Type | Irreversible (Suicide) | Competitive (Reversible) |
| Target Enzyme | Alanine Racemase ( | D-Aminopeptidase ( |
| MIC (Typical) | Low ( | High ( |
| Kinetics | Time-dependent inactivation | Michaelis-Menten saturation |
| Reversibility | None (Covalent bond) | Yes (Dialysis restores activity) |
| Safety | Metabolic toxicity (minimal handling risk) | Carcinogen release (High handling risk) |
*Note: BCDA is often used in combination with D-cycloserine or
Part 3: Experimental Protocols
Protocol A: Determining Suicide Inhibition by BCDA (MIC & Synergy)
Use this protocol to validate BCDA as a growth inhibitor.
Reagents:
-
Mueller-Hinton Broth (cation-adjusted).
-
BCDA stock (10 mg/mL in water, filter sterilized).
-
Optional: D-Cycloserine (as a synergistic partner).
Workflow:
-
Inoculum Prep: Dilute overnight bacterial culture (E. coli K12 or S. aureus) to
CFU/mL. -
Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of BCDA ranging from 512
g/mL down to 0.5 g/mL. -
Specificity Check: In a duplicate row, add exogenous D-Alanine (1 mM) .
-
Rationale: If BCDA is acting via Alr inhibition, adding excess D-Ala should "rescue" the bacteria, significantly increasing the MIC. This validates the mechanism.
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Measure OD600.
-
Success Criteria: Clear wells in BCDA alone; Turbid wells in BCDA + D-Ala (Rescue effect).
-
Protocol B: D-Aminopeptidase Activity Assay using D-Ala-BNA
Use this protocol to measure enzyme activity or screen for OTHER inhibitors using D-Ala-BNA as the reporter.
Reagents:
-
Substrate: D-Ala-BNA (2 mM stock in methanol/buffer).
-
Coupling Agent: Fast Garnet GBC salt (or measure fluorescence: Ex 340nm / Em 410nm).
-
Buffer: 50 mM Phosphate Buffer, pH 7.2.
Workflow:
-
Lysate Prep: Sonicate bacterial pellets and clarify supernatant.
-
Reaction Mix: Combine 100
L lysate + 800 L buffer. -
Initiation: Add 100
L D-Ala-BNA stock. -
Kinetics: Incubate at 37°C.
-
Colorimetric: Stop reaction with acetate buffer; add Fast Garnet GBC. Red color indicates BNA release.
-
Fluorometric: Monitor fluorescence continuously.
-
-
Inhibition Test: To test a putative inhibitor (e.g., Bestatin), pre-incubate lysate with the inhibitor before adding D-Ala-BNA.
-
Rationale: D-Ala-BNA acts as the victim here. If the inhibitor works, D-Ala-BNA hydrolysis decreases.
-
Part 4: Application Contexts
When to use -Chloro-D-Alanine (BCDA)?
-
Drug Discovery: You are developing a novel antimicrobial targeting the cell wall. You need a positive control for Alanine Racemase inhibition.
-
Synergy Studies: You want to potentiate the effect of
-lactams or Fosfomycin by starving the cell of D-alanine. -
Mechanism of Action: You need to prove a specific enzyme relies on a PLP-dependent mechanism (BCDA specifically targets PLP-active sites).
When to use D-Alanine -Naphthylamide (D-Ala-BNA)?
-
Enzyme Characterization: You have purified a putative D-aminopeptidase and need to determine its
and . -
Phenotypic Profiling: You are differentiating bacterial species based on their enzymatic profile (e.g., identifying specific Bacillus strains).
-
Screening Assays: You are screening a library of compounds to find new inhibitors of aminopeptidase. D-Ala-BNA is the substrate you use to generate the signal.
References
-
Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine.[1][2][3][4] Proceedings of the National Academy of Sciences, 71(2), 417–421. [Link]
-
Feng, Z., & Bar-Peled, M. (2016).
-Chloro-D-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(10). [Link] -
Walsh, C. (1984). Suicide substrates, mechanism-based enzyme inactivators: recent developments. Annual Review of Biochemistry, 53, 493-535. [Link]
-
Asano, Y., et al. (1989). Properties of D-aminopeptidase from Ochrobactrum anthropi. Journal of Biological Chemistry. (Context for D-Ala-BNA as substrate). [Link]
Sources
- 1. d-Alanine metabolism is essential for growth and biofilm formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Specificity of Alanine Racemase for Alanine Analogs
Executive Summary
Alanine racemase (Alr, EC 5.1.1.[1][2][3][4]1) is a ubiquitous bacterial enzyme essential for peptidoglycan biosynthesis, catalyzing the interconversion of L-alanine and D-alanine.[3][5][6] Because D-alanine is absent in mammals, Alr is a high-value target for antimicrobial drug development.[3]
This guide provides a technical comparison of Alr specificity towards its native substrate (L-alanine) versus key structural analogs: D-Cycloserine (a rigid competitive inhibitor) and
Part 1: Mechanistic Basis of Specificity
To understand specificity, one must first understand the constraints of the Alr active site. The enzyme relies on a Pyridoxal 5'-phosphate (PLP) cofactor covalently linked to a catalytic lysine (typically Lys39 in Geobacillus stearothermophilus numbering).[7]
The reaction follows a Two-Base Mechanism :
-
Entry: Substrate enters and undergoes transaldimination, displacing Lys39 to form an external aldimine with PLP.[7]
-
Abstraction: A catalytic base (Tyr265) abstracts the
-proton from L-alanine, forming a planar, resonance-stabilized quinonoid intermediate. -
Reprotonation: The opposing base (Lys39) donates a proton to the
-carbon from the opposite face, generating D-alanine.
Specificity Checkpoint: The enzyme's specificity is driven by the steric constraints of the active site pocket which must accommodate the methyl group of alanine while excluding larger side chains, and the electronic ability of the cofactor to stabilize the carbanion intermediate.
Part 2: Comparative Performance Analysis
The following analysis compares the native substrate against two critical analogs. Data represents consensus kinetic values derived from E. coli and G. stearothermophilus models, which are the industry standards for Alr characterization.
Table 1: Kinetic & Inhibitory Parameters of Alanine Analogs
| Compound | Role | Mechanism of Action | Key Performance Metric | |
| L-Alanine | Native Substrate | Reversible racemization via PLP-aldimine. | High Turnover ( | |
| D-Cycloserine | Competitive Inhibitor | Forms stable isoxazole-PLP adduct; mimics D-Ala transition state. | High Affinity (Low | |
| Suicide Substrate | Partition Ratio ( | |||
| Vinylglycine | Suicide Substrate | N/A | Irreversible Inactivation Rate |
Detailed Specificity Analysis
1. L-Alanine vs. D-Cycloserine (DCS)
-
Structural Logic: DCS is a rigid analog of D-alanine.[5] Its isoxazole ring locks the molecule in a conformation that mimics the transition state of the substrate.
-
Performance: DCS binds with significantly higher affinity (lower
) than the native substrate's in many species (e.g., M. tuberculosis). -
Outcome: Unlike L-Ala, which is rapidly processed, DCS forms a slowly reversible complex. The high affinity is driven by the entropic advantage of its rigid structure—it pays a lower entropy cost to bind than the flexible alanine molecule.
2. L-Alanine vs.
-Chloro-L-alanine (BCA)[8]
-
Structural Logic: BCA contains a good leaving group (Cl) on the
-carbon. -
Performance: Alr attempts to process BCA as a substrate. However, after
-proton abstraction, the electron density facilitates the elimination of the Chloride ion (Cl-) rather than simple racemization. -
Outcome: This creates an electrophilic aminoacrylate intermediate bound to PLP. This reactive species typically attacks the catalytic Lys39, covalently crosslinking the enzyme and permanently inactivating it (Suicide Inhibition).
Part 3: Visualization of Pathways
The following diagram illustrates the divergence in pathway between the native substrate (Green path) and the inhibitors (Red paths).
Figure 1: Branching reaction pathways for L-Alanine (Green/Blue) vs. Inhibitors (Red). D-Cycloserine forms a stable adduct, while
Part 4: Experimental Protocols
To validate the specificity described above, we utilize a Coupled Spectrophotometric Assay . This protocol is self-validating because it relies on the specific oxidative deamination of the product (D-Ala), ensuring that unreacted L-Ala or inhibitors do not generate false positives.
Protocol A: Coupled Enzyme Assay (Kinetic Determination)
Principle:
Alr converts L-Ala
Workflow Diagram:
Figure 2: Step-by-step workflow for the specific detection of Alr activity.
Step-by-Step Methodology:
-
Reagent Prep: Prepare 100 mM pyrophosphate buffer (pH 8.5), 10
M PLP, 5 U/mL DAAO (porcine kidney), 10 U/mL HRP. -
Blanking: Incubate mixture at 37°C. Monitor absorbance to establish a flat baseline (validates no D-Ala contamination in reagents).
-
Initiation: Add Alr enzyme (approx 10-50 nM final conc).
-
Substrate Addition: Add variable concentrations of L-Alanine (0.1 mM to 10 mM).
-
Measurement: Monitor absorbance increase continuously for 2 minutes.
-
Calculation: Use the extinction coefficient of the specific chromogen to calculate Initial Velocity (
). Plot vs. [S] to determine and .
Protocol B: Characterizing Mechanism-Based Inactivation (for BCA)
To distinguish between a competitive inhibitor (DCS) and a suicide substrate (BCA), use the Dilution Method :
-
Incubation: Incubate Alr with the analog (e.g., 1 mM BCA) for 10 minutes.
-
Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating L-Alanine (50 mM).
-
Readout:
-
If activity recovers: The inhibition was reversible (Competitive/DCS).
-
If activity remains low: The enzyme is covalently modified (Suicide/BCA).
-
-
Data Analysis: Plot ln(Remaining Activity) vs. Time to determine
.
Part 5: Structural Insights & Causality
Why does Alr process BCA into a poison? The causality lies in the electronic sink of the PLP cofactor.
-
Normal Catalysis: The PLP ring acts as an electron sink, stabilizing the negative charge on the
-carbon after proton abstraction. -
The Fatal Flaw: When BCA is bound, that same electron density pushes into the
-carbon. Because Chloride is a stable leaving group (unlike the Methyl hydrogens of L-Ala), the energy barrier for elimination is lower than the barrier for reprotonation. -
Consequence: The enzyme "accidentally" manufactures a reactive alkylating agent (aminoacrylate) within its own active site. This demonstrates that specificity is not just about binding affinity, but about chemical trajectory.
References
-
Walsh, C. T. (1989). Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments. Annual Review of Biochemistry. Link
-
Strych, U., et al. (2007).[10] Characterization of the Alanine Racemases from two Mycobacteria. FEMS Microbiology Letters. Link
-
Fenn, T. D., et al. (2003). Crystal structure of the alanine racemase from Mycobacterium tuberculosis: a critical target for anti-tuberculosis agents. Acta Crystallographica.[3] Link
-
Watanabe, A., et al. (2002). Reaction Mechanism of Alanine Racemase from Bacillus stearothermophilus. Journal of Biological Chemistry.[3][7] Link
-
Goda, S. K., et al. (2014). Recombinant Expression and Characterization of Alanine Racemase. Journal of Advanced Research. Link
Sources
- 1. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Purification and preliminary crystallization of alanine racemase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Beyond the Label: A Critical Guide to Cross-Reactivity in Naphthylamide Peptidase Assays
Executive Summary
For decades, naphthylamide-based substrates (e.g.,
This guide objectively compares naphthylamide substrates against modern fluorogenic alternatives (AMC, AFC). It exposes specific artifacts—such as the "Cathepsin B mimicry" in serum—and provides a self-validating protocol to distinguish true enzymatic activity from background noise.
The Bottom Line: While naphthylamides remain superior for insoluble histochemical staining, they are inferior to AMC/AFC substrates for kinetic quantification due to lower specificity, carcinogenicity risks, and the requirement for diazo-coupling steps that introduce rate-limiting artifacts.
Technical Deep Dive: The Mechanism & The Trap
To understand cross-reactivity, we must first dissect the reaction mechanism. Unlike direct fluorophores, naphthylamide assays often rely on a secondary coupling reaction.
The Reaction Pathway
In a typical assay, the peptidase cleaves the amide bond, releasing a naphthylamine derivative. This amine is non-chromogenic until it reacts with a diazonium salt (e.g., Fast Blue B or Fast Garnet GBC) to form an azo dye.
Figure 1: The two-step mechanism of naphthylamide detection. Note that the "Azo Coupling" step is chemical, not enzymatic, and can be inhibited by biological reducing agents, leading to false negatives.
The Cross-Reactivity Trap: "P1" Promiscuity
Naphthylamide substrates often rely heavily on the P1 residue (the amino acid adjacent to the cleavage site) for recognition. Unfortunately, many peptidases share P1 preferences.
-
Case Study: The Cathepsin B Artifact: Historically, N-Cbz-Arg-Arg-
-naphthylamide was used to assay Cathepsin B. However, researchers found that in serum, "Cathepsin B-like" activity was actually a cascade:-
Plasma Kallikrein cleaves the internal Arg-Arg bond.
-
Aminopeptidases (like AP-N) degrade the remaining fragment. Result: A false positive signal in the absence of true Cathepsin B [1].
-
Comparative Analysis: Naphthylamides vs. Alternatives
This comparison evaluates substrates based on kinetic precision, safety, and specificity.
Table 1: Substrate Performance Matrix
| Feature | Naphthylamides (e.g., MNA, | Coumarins (AMC) / Trifluoromethyl (AFC) | p-Nitroanilides (pNA) |
| Detection Mode | Colorimetric (requires coupling) or Fluorometric | Direct Fluorescence | Direct Colorimetric (405 nm) |
| Sensitivity | Moderate (High if coupled efficiently) | High (Picomolar detection) | Low to Moderate |
| Kinetic Capability | Poor. Coupling step lags; diazo salts inhibit some enzymes. | Excellent. Real-time continuous assay. | Good, but lower sensitivity limits dynamic range. |
| Specificity Risk | High. Bulky naphthyl group allows non-specific hydrophobic binding. | Moderate. Smaller leaving group, better P' pocket fit. | Moderate. |
| Safety Profile | Critical Risk. | Low toxicity. | Low toxicity. |
| Primary Use Case | Histochemistry (In situ staining), Isoelectric focusing. | HTS, Drug Screening, Kinetic Profiling. | Routine QC, high-concentration assays. |
Author's Note on Sensitivity: While some studies suggest MNA is more sensitive than AMC in endpoint assays due to the high extinction coefficient of the azo dye [2], AMC is vastly superior for continuous kinetic monitoring, which is essential for determining
Experimental Validation: The "Fingerprint" Protocol
Do not rely on the substrate label. To confirm specificity, you must use a Differential Inhibition Profiling workflow. This protocol distinguishes Aminopeptidase N (AP-N) from Leucine Aminopeptidase (LAP) and Cathepsins, which often cross-react on naphthylamide substrates.
Reagents Required[1][2][3][4][5][6]
-
Substrate: Ala-MNA or Leu-MNA (0.1 mM final).
-
Buffer: 50 mM Phosphate, pH 7.4 (for cytosolic enzymes) or pH 6.0 (for lysosomal).
-
Inhibitors:
Workflow Diagram
Figure 2: Differential Inhibition Profiling to resolve cross-reactivity. This logic tree separates Cysteine proteases (Cathepsins) from Metalloproteases (AP-N, LAP) using standard inhibitors.
Step-by-Step Protocol
-
Baseline Measurement: Establish the
of your sample with the naphthylamide substrate without inhibitors. Ensure the diazo coupling reagent (if used) is added after the reaction is stopped to prevent enzyme inhibition. -
Cysteine Protease Exclusion: Pre-incubate the sample with E-64 (10 µM) for 15 minutes.
-
Interpretation: If activity drops >90%, your signal is likely Cathepsin-driven (or Calpain), not a metallo-aminopeptidase.
-
-
Metallo-Profiling: If E-64 has no effect, incubate separate aliquots with Bestatin (10 µM) and Actinonin (5 µM) .
-
Interpretation: AP-N is highly sensitive to Actinonin (
) and Bestatin. Cytosolic Leucine Aminopeptidase is generally less sensitive to Actinonin [3].
-
-
The Puromycin Check: To distinguish AP-N from specific brain aminopeptidases (like PSA), test Puromycin . AP-N is relatively insensitive to Puromycin compared to PSA [3].
References
-
Barrett, A. J. (1977). Cathepsin B and other thiol proteinases.[2] In: Proteinases in Mammalian Cells and Tissues. North-Holland Publishing.
-
Sinha, P., et al. (1984).[3] Fluorescence detection of proteases with AFC, AMC and MNA peptides using isoelectric focusing. Advances in Experimental Medicine and Biology, 167, 219-226.[3]
-
Turner, A. J. (2004). Aminopeptidase N.[1] Handbook of Proteolytic Enzymes. Academic Press.
-
International Agency for Research on Cancer (IARC). Benzidine and beta-Naphthylamine.[4] Monograph on the Evaluation of Carcinogenic Risks.
Sources
- 1. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorimetric assays for cathepsin B and cathepsin H with methylcoumarylamide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence detection of proteases with AFC, AMC and MNA peptides using isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risk of Lung Cancer in Workers Exposed to Benzidine and/or Beta-Naphthylamine: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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